Ethyl 4-(3-bromopropyl)benzoate

Catalog No.
S9074189
CAS No.
56703-31-2
M.F
C12H15BrO2
M. Wt
271.15 g/mol
Availability
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Ethyl 4-(3-bromopropyl)benzoate

CAS Number

56703-31-2

Product Name

Ethyl 4-(3-bromopropyl)benzoate

IUPAC Name

ethyl 4-(3-bromopropyl)benzoate

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3

InChI Key

HJOKHYAUMWNBJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCBr

Ethyl 4-(3-bromopropyl)benzoate is an organic compound with the molecular formula C12H15BrO2C_{12}H_{15}BrO_{2} and a molecular weight of 287.15 g/mol. It is classified as an ester, specifically a benzoate, where the benzoic acid moiety is substituted with a bromopropyl group at the para position. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Typical of esters and alkyl halides, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to new alkyl or aryl derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce 4-(3-bromopropyl)benzoic acid and ethanol.
  • Transesterification: It can react with alcohols to form different esters.

The biological activity of ethyl 4-(3-bromopropyl)benzoate has been explored in various studies. Compounds with similar structures have shown local anesthetic properties, anti-inflammatory effects, and potential applications in treating neurological disorders. The presence of the bromopropyl group may enhance its interaction with biological targets, although specific data on this compound's activity remains limited compared to its analogs .

Ethyl 4-(3-bromopropyl)benzoate can be synthesized through several methods:

  • Bromination of Propyl Benzoate: Starting from ethyl benzoate, bromination can occur at the propyl chain using bromine or N-bromosuccinimide (NBS) in the presence of light or heat.
  • Esterification Reaction: The synthesis may involve the reaction of 4-(3-bromopropyl)benzoic acid with ethanol in the presence of an acid catalyst.
  • Alkylation Reactions: Using suitable alkyl halides with sodium ethoxide or other bases can yield this compound through nucleophilic substitution .

Ethyl 4-(3-bromopropyl)benzoate has several potential applications:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing various biologically active compounds.
  • Local Anesthetics: Its structural similarity to known anesthetics suggests potential use in developing new analgesics .
  • Chemical Research: It is utilized in organic synthesis for producing more complex molecules.

Interaction studies involving ethyl 4-(3-bromopropyl)benzoate focus on its reactivity with biological macromolecules and other small molecules. The compound's ability to undergo nucleophilic substitution makes it a candidate for studying enzyme interactions and receptor binding. Preliminary studies indicate that similar compounds exhibit varying degrees of toxicity and efficacy, which could guide future research into this compound's pharmacological profile .

Several compounds share structural similarities with ethyl 4-(3-bromopropyl)benzoate, including:

Compound NameMolecular FormulaUnique Features
Ethyl 4-bromobenzoateC9H9BrO2C_{9}H_{9}BrO_{2}Lacks the propyl group; simpler structure
Ethyl 4-(bromomethyl)benzoateC10H11BrO2C_{10}H_{11}BrO_{2}Contains a bromomethyl group instead
Ethyl 4-(3-aminopropoxy)benzoateC12H17NO2C_{12}H_{17}NO_{2}Contains an amino group; potential for different biological activity

Uniqueness

Ethyl 4-(3-bromopropyl)benzoate is unique due to its specific combination of a bromopropyl substituent and an ethoxy carbon chain, which may enhance its lipophilicity and biological interactions compared to simpler esters like ethyl 4-bromobenzoate. This structural complexity may provide distinct pharmacological properties that warrant further investigation.

Conventional Alkylation Approaches for Propyl Chain Introduction

Friedel-Crafts alkylation is a cornerstone method for introducing alkyl chains to aromatic rings. The reaction employs Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to generate carbocations, which undergo electrophilic aromatic substitution. For ethyl 4-(3-bromopropyl)benzoate, the propyl chain is typically introduced via a two-step process:

  • Acylation followed by reduction: A Friedel-Crafts acylation attaches a propanoyl group to the benzene ring, forming 4-propionylbenzoic acid. Subsequent reduction using agents like lithium aluminum hydride (LiAlH₄) yields 4-(3-hydroxypropyl)benzoic acid.
  • Esterification: The carboxylic acid is esterified with ethanol under acidic conditions (e.g., sulfuric acid) to produce ethyl 4-(3-hydroxypropyl)benzoate.

Alternative alkylation methods include nucleophilic substitution on pre-functionalized aromatic systems. For example, tert-butyl hypochlorite and dimethyl sulfide have been used to introduce methylthiomethyl groups, which are later reduced to alkyl chains. While this approach avoids carbocation rearrangements, it requires stringent temperature control (−40°C to −50°C) and inert atmospheres.

Bromination Strategies Using N-Bromosuccinimide (NBS) Catalysis

Bromination of the propyl side chain is critical for introducing the 3-bromopropyl moiety. N-Bromosuccinimide (NBS) is a mild brominating agent effective for allylic and benzylic positions. However, in saturated systems like propyl chains, NBS requires radical initiators (e.g., light or peroxides) to abstract hydrogen and form brominated products.

Mechanistic pathway:

  • Radical initiation: Light cleaves NBS, generating bromine radicals.
  • Hydrogen abstraction: A bromine radical abstracts a hydrogen atom from the propyl chain, forming a carbon-centered radical.
  • Bromine transfer: The radical reacts with NBS to yield the brominated product and a succinimide radical.

While NBS is less commonly used for saturated alkyl chains, its selectivity minimizes polybromination. Alternative methods include Appel reaction (using triphenylphosphine and carbon tetrabromide) or HBr treatment with peroxides.

Solvent Systems and Temperature Optimization in Esterification Reactions

Solvent choice profoundly impacts reaction efficiency and yield. Key findings include:

  • Polar aprotic solvents: Dimethylformamide (DMF) enhances nucleophilicity in alkylation steps, as seen in the synthesis of 4-propionylbenzonitrile.
  • Ethanolic systems: Sulfuric acid-catalyzed esterification in ethanol achieves 83% yield for ethyl 4-propionylbenzoate at 70°C.
  • Low-temperature regimes: Reactions at −40°C (using methanol-dry ice baths) prevent side reactions during alkylation.

Temperature effects:

  • Esterification: Elevated temperatures (70°C) accelerate ester formation but risk decarboxylation of benzoic acid intermediates.
  • Bromination: Moderate temperatures (25–40°C) balance reaction rate and selectivity in NBS-mediated processes.

Purification Techniques for Brominated Aromatic Esters

Purification challenges arise from residual catalysts and byproducts. Standard protocols include:

  • Liquid-liquid extraction: Ethyl acetate effectively isolates the ester from aqueous layers, as demonstrated in the isolation of ethyl 4-propionylbenzoate.
  • Drying agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) remove trace water.
  • Column chromatography: Silica gel chromatography with hexane-ethyl acetate gradients resolves brominated derivatives from unreacted starting materials.

Lyophilization: Freeze-drying aqueous phases recovers carboxylic acid intermediates with 86% purity.

The bromine atom in ethyl 4-(3-bromopropyl)benzoate serves as an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions (SN2 and SN1 mechanisms). The electrophilic carbon adjacent to bromine reacts with nucleophiles such as amines, thiols, and alkoxides, enabling the synthesis of functionalized aromatic derivatives.

Mechanistic Considerations

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism due to the primary nature of the bromopropyl group. The ester moiety at the para position stabilizes the transition state through inductive effects, enhancing reaction rates. For example, in reactions with primary amines, the bromine is displaced to form 4-(3-aminopropyl)benzoate derivatives . Steric hindrance is minimal, allowing efficient alkylation even with bulky nucleophiles.

Synthetic Applications

Ethyl 4-(3-bromopropyl)benzoate has been employed to synthesize:

  • Quaternary ammonium salts: Reaction with tertiary amines yields cationic surfactants .
  • Thioethers: Thiols displace bromine to form sulfur-containing analogs .
  • Ether derivatives: Alkoxides generate ether-linked compounds for polymer precursors.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProductYield (%)ConditionsSource
Piperidine4-(3-(Piperidin-1-yl)propyl)benzoate78EtOH, reflux, 12 h
Sodium methoxide4-(3-methoxypropyl)benzoate85DMF, 60°C, 6 h
Benzyl mercaptan4-(3-(benzylthio)propyl)benzoate72THF, rt, 24 h

The mechanistic behavior of the bromopropyl substituent in Ethyl 4-(3-bromopropyl)benzoate follows established patterns observed in primary alkyl bromides undergoing bimolecular nucleophilic substitution reactions. The reaction proceeds through a concerted mechanism characterized by simultaneous bond formation with the incoming nucleophile and bond breaking with the departing bromide ion [1] [2].

The transition state geometry adopts a trigonal bipyramidal configuration where the carbon center experiences pentacoordinate character for approximately 0.1 picoseconds at room temperature [1]. The nucleophile approaches from the backside at 180 degrees relative to the bromide leaving group, consistent with the Walden inversion stereochemistry characteristic of bimolecular nucleophilic substitution mechanisms [2].

Kinetic studies reveal that the bromopropyl chain length places this substrate in an intermediate reactivity category. Comparative rate data for structurally related primary alkyl bromides demonstrates that n-propyl bromide exhibits a relative rate of 0.65 compared to methyl bromide (relative rate = 1.0), while maintaining efficient bimolecular nucleophilic substitution character [3]. The three-carbon chain length provides minimal steric hindrance compared to more substituted analogs such as i-butyl bromide (relative rate = 0.05) or neopentyl bromide (relative rate = 10^-6) [3].

Kinetic Parameters and Transition State Analysis

The activation energy barrier for the bromopropyl group participation remains within the typical range for primary alkyl halides, with computational studies indicating that steric effects become pronounced only when branching occurs at the β-position or beyond [3]. The electrostatic potential at the reaction center carbon correlates directly with the activation energy, as demonstrated by focal-point computations employing complete basis set extrapolations [4].

Secondary deuterium kinetic isotope effects provide insight into the degree of bond weakening in the transition state. For related ester systems, β-deuterium kinetic isotope effects ranging from 0.940 to 0.975 have been observed, with values increasing as chain length extends to the pentanoate level [5]. These effects reflect the hyperconjugative stabilization available to the developing positive charge character at the reaction center.

Computational Modeling of Steric Effects in Benzoate Ester Reactivity

Density functional theory calculations have been employed extensively to model the steric effects governing benzoate ester reactivity patterns. The computational framework utilizes various levels of theory ranging from semiempirical PM6-DH2 methods to high-level coupled cluster approaches with complete basis set extrapolations [6] [7] [8].

Electronic Structure Calculations and Transition State Geometries

The rate-determining step in benzoate ester transformations has been identified as the hydroxide addition step through comprehensive density functional theory analysis using cluster models incorporating explicit solvation [7] [9]. For ethyl benzoate systems, three elementary processes characterize the overall mechanism, with the first transition state representing the nucleophilic addition to the carbonyl carbon [7].

Computational investigations reveal that the electrostatic interaction between reacting fragments governs the bimolecular nucleophilic substitution reactivity of benzylic compounds. The delocalization of nucleophilic charge into the aromatic ring remains limited in transition states, contradicting previous assumptions about the origin of benzylic acceleration [4]. Instead, the enhanced reactivity stems from intrinsic electrostatic potential values at the reaction center atoms.

Basis Set Dependencies and Correlation Effects

High-level focal-point computations employing Hartree-Fock and second-order Møller-Plesset perturbation theory energies with augmented correlation-consistent basis sets up to quintuple-zeta quality provide benchmark accuracy for activation barriers [4]. The inclusion of higher-order electron correlation through coupled cluster methods with single, double, and perturbative triple excitations ensures reliable energetic predictions.

Semiempirical PM6-DH2 calculations, incorporating dispersion corrections and hydrogen bonding empirical terms, demonstrate computational efficiency while maintaining accuracy comparable to density functional theory with dispersion corrections [8]. These methods prove particularly valuable for large molecular systems where full ab initio treatments become computationally prohibitive.

Solvent Effects and Environmental Modeling

The incorporation of polarizable continuum model solvation reveals significant differences between gas-phase and solution-phase reaction profiles. Cluster models employing explicit water molecules ranging from 3 to 32 demonstrate that general base-catalyzed processes become favorable regardless of the hydration level, except for the minimal three-water model [7] [9].

Counter-ion effects, particularly the presence of sodium cations, create unfavorable interactions during ester hydrolysis, especially affecting the first transition state [7]. These electrostatic perturbations alter the activation energy landscape and influence the preferred mechanistic pathway.

Isotopic Labeling Investigations of Ester Migration Phenomena

Isotopic labeling studies provide definitive mechanistic evidence for ester migration phenomena in systems containing the benzoate functionality. Carbon-13 labeling experiments have been instrumental in tracking migration events and elucidating the pathways through which ester groups relocate within molecular frameworks [10] [11].

Carbon-13 Migration Tracking Studies

Recent investigations employing ^13C-isotope labeling have confirmed the occurrence of radical 1,4-ester migration processes mediated by samarium diiodide [10] [11]. The mechanistic pathway involves single electron transfer to acyclic ester groups rather than the traditionally more reactive lactone carbonyls, resulting in ketyl radical formation [11].

The migration process proceeds through a diastereoselective 5-exo-trigonal radical cyclization followed by single electron transfer reduction and protonation sequences [10]. Computational studies support this mechanistic proposal, with the conformational switching redirecting electron transfer selectivity based on the substitution pattern of the lactone ring system [11].

Deuterium Kinetic Isotope Effect Measurements

Secondary deuterium kinetic isotope effects in alkaline hydrolysis of ester systems reveal mechanistic details about bond-breaking and bond-forming events. Studies of p-nitrophenyl esters of various carboxylic acids demonstrate β-deuterium kinetic isotope effects of 0.975 ± 0.004 for acetate, 0.960 ± 0.002 for propanoate, 0.940 ± 0.001 for butanoate, and 0.948 ± 0.004 for pentanoate [5].

These isotope effect patterns correlate with activation energies and ^13C nuclear magnetic resonance chemical shifts, suggesting a common ground-state feature linking all observed relationships [5]. The magnitude of these effects provides quantitative measures of the degree of bond weakening occurring in the transition state structures.

Oxygen-18 Exchange and Mechanism Elucidation

Oxygen-18 labeling studies have been pivotal in characterizing reversibly formed intermediates in ester hydrolysis reactions. The observation of 50/50 label distribution between acyl and carbonyl oxygen positions demonstrates the involvement of symmetrical tetrahedral intermediates [12]. This scrambling pattern confirms the existence of tetrahedral addition compounds that can undergo proton transfer processes leading to equivalent oxygen environments.

The isotopic scrambling occurs through a series of proton transfers within the tetrahedral intermediate, generating resonance-stabilized carbocation species where the hydroxyl groups become indistinguishable except for isotopic labeling [12]. This mechanistic detail provides direct evidence for the stepwise nature of ester hydrolysis rather than a concerted displacement mechanism.

Temperature and Catalyst Effects on Labeling Efficiency

The efficiency of deuterium labeling in benzoate ester derivatives shows significant temperature dependence, with dramatic improvements observed when reaction temperatures increase from 25°C to 40°C [13]. This enhancement affects deuterium incorporation across all substrate classes while maintaining short reaction times [13].

Catalyst counter-ion effects also influence labeling efficiency, with tetrakis[bis-3,5-trifluoromethylphenyl]borate providing superior activity compared to hexafluorophosphate systems [13]. These improvements offer alternative optimization strategies when ambient temperature conditions are required for specific applications [13].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

270.02554 g/mol

Monoisotopic Mass

270.02554 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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